Cas no 5728-15-4 (4-Chloro-1,2,5-thiadiazol-3-ol)

4-Chloro-1,2,5-thiadiazol-3-ol is a heterocyclic compound featuring a thiadiazole core substituted with chloro and hydroxyl functional groups. This structure imparts reactivity suitable for use as an intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic substitution potential, while the hydroxyl group offers a site for further derivatization. Its stability under standard conditions and compatibility with common organic solvents make it a versatile building block for constructing more complex molecules. The compound is particularly valuable in medicinal chemistry for developing biologically active derivatives, owing to its balanced electronic properties and synthetic flexibility. Proper handling is advised due to its potential reactivity.
4-Chloro-1,2,5-thiadiazol-3-ol structure
5728-15-4 structure
Product Name:4-Chloro-1,2,5-thiadiazol-3-ol
CAS No:5728-15-4
MF:C2HClN2OS
MW:136.5601375103
CID:1602833
PubChem ID:10129987
Update Time:2025-11-02

4-Chloro-1,2,5-thiadiazol-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(cyclopentylmethyl)-2-(ethylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one
    • Spiro[benzo[h]quinazoline-5(3H),1'-cyclopentan]-4(6H)-one, 3-(cyclopentylmethyl)-2-(ethylthio)-
    • 4-chloro-[1,2,5]thiadiazol-3-ol
    • 4-chloro-1,2,5-Thiadiazol-3(2H)-one
    • C2HClN2OS
    • 1,2,5-Thiadiazol-3-amine,4-chloro-
    • AT12141
    • CS-0257336
    • 88905-76-4
    • SCHEMBL1587286
    • 1,2,5-Thiadiazol-3(2H)-one, 4-chloro-
    • AKOS009993896
    • EN300-67018
    • 4-chloro-1,2,5-thiadiazol-3-one
    • 3-chloro-4-hydroxy-1,2,5-thiadiazole
    • DTXSID70435926
    • DA-39763
    • 5728-15-4
    • 4-chloro-1,2,5-thiadiazol-3-ol
    • 4-Hydroxy-3-chlor-1,2,5-thiadiazol
    • BHBZGQBBRQJXCY-UHFFFAOYSA-N
    • 4-Chloro-1,2,5-thiadiazol-3-ol
    • MDL: MFCD08235253
    • Inchi: 1S/C2HClN2OS/c3-1-2(6)5-7-4-1/h(H,5,6)
    • InChI Key: BHBZGQBBRQJXCY-UHFFFAOYSA-N
    • SMILES: ClC1C(NSN=1)=O

Computed Properties

  • Exact Mass: 394.2081
  • Monoisotopic Mass: 394.207884
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 685
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58
  • XLogP3: 1

Experimental Properties

  • Color/Form: NA
  • Density: 1.8±0.1 g/cm3
  • Boiling Point: 185.6±20.0 °C at 760 mmHg
  • Flash Point: 67.8±0.0 °C
  • Refractive Index: 1.68
  • PSA: 32.67

4-Chloro-1,2,5-thiadiazol-3-ol Security Information

4-Chloro-1,2,5-thiadiazol-3-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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4-Chloro-1,2,5-thiadiazol-3-ol Related Literature

Additional information on 4-Chloro-1,2,5-thiadiazol-3-ol

Comprehensive Overview of 4-Chloro-1,2,5-thiadiazol-3-ol (CAS No. 5728-15-4): Properties, Applications, and Innovations

4-Chloro-1,2,5-thiadiazol-3-ol (CAS No. 5728-15-4) is a heterocyclic compound featuring a thiadiazole ring system, which has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural and functional properties. This compound, often referred to by its systematic name or CAS number, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C2HClN2OS, highlights the presence of chlorine and sulfur, contributing to its reactivity and potential applications in drug discovery and material science.

Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like 4-Chloro-1,2,5-thiadiazol-3-ol. Researchers are exploring its role in designing bioactive molecules targeting enzymes or receptors implicated in diseases such as cancer and infectious illnesses. The compound’s thiadiazole scaffold is particularly valued for its ability to mimic peptide bonds, making it a candidate for small-molecule therapeutics. Additionally, its halogenated structure aligns with the growing demand for sustainable halogenation methods, a hot topic in organic synthesis forums and publications.

From an industrial perspective, 4-Chloro-1,2,5-thiadiazol-3-ol is utilized in the synthesis of crop protection agents, leveraging its heterocyclic core to enhance pesticidal activity. This aligns with global discussions on food security and precision agriculture, where efficient and eco-friendly agrochemicals are prioritized. Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to characterize its purity and stability, ensuring compliance with regulatory standards like those set by the EPA and REACH.

Innovations in catalysis have further expanded the utility of this compound. For instance, palladium-catalyzed cross-coupling reactions involving 4-Chloro-1,2,5-thiadiazol-3-ol enable the construction of complex biaryl structures, a key step in developing electronic materials and OLED components. Such applications resonate with the surge in searches for advanced materials and renewable energy technologies, positioning this compound as a bridge between chemistry and cutting-edge engineering.

Safety and handling protocols for 5728-15-4 emphasize standard laboratory practices, including the use of personal protective equipment (PPE) and proper ventilation. While not classified as hazardous under most jurisdictions, its reactivity warrants caution during storage and transport, topics frequently addressed in chemical safety webinars and MSDS guidelines.

In summary, 4-Chloro-1,2,5-thiadiazol-3-ol exemplifies the intersection of traditional chemistry and modern innovation. Its applications span pharmaceuticals, agrochemicals, and materials science, making it a subject of ongoing research and commercial interest. As the scientific community continues to explore structure-activity relationships (SAR) and green synthetic routes, this compound remains a focal point for advancements in multiple industries.

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